Boc-(r)-3-amino-2-(2-chlorobenzyl)propanoic acid

Description

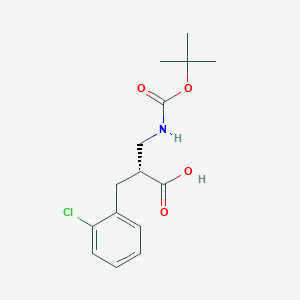

Boc-(R)-3-amino-2-(2-chlorobenzyl)propanoic acid is a chiral, Boc-protected amino acid derivative with a propanoic acid backbone. Its structure features a tert-butoxycarbonyl (Boc) group protecting the amino functionality, a 2-chlorobenzyl substituent at the β-position, and an R-configuration at the stereogenic center (Fig. 1a, adapted from ). This compound is critical in peptide synthesis, where its Boc group enables temporary protection during solid-phase methodologies. The 2-chlorobenzyl moiety may enhance lipophilicity, influencing membrane permeability in bioactive peptides .

Structure

3D Structure

Properties

Molecular Formula |

C15H20ClNO4 |

|---|---|

Molecular Weight |

313.77 g/mol |

IUPAC Name |

(2R)-2-[(2-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |

InChI Key |

IUNCSGRILLTZRZ-LLVKDONJSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1Cl)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Chemical Synthesis

A representative synthetic route involves:

-

The primary amine of (R)-3-amino-2-(2-chlorobenzyl)propanoic acid is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is typically conducted at low temperature (0–5°C) in anhydrous tetrahydrofuran (THF), yielding the Boc-protected intermediate with high efficiency (>95% yield).

Introduction of the 2-Chlorobenzyl Group:

The 2-chlorobenzyl substituent can be introduced via a copper(I)-catalyzed coupling reaction (e.g., Ullmann-type coupling) using 2-chlorobenzyl bromide as the electrophile. This step is performed in dimethylformamide (DMF) at elevated temperature (~80°C), achieving yields around 85%.

Carboxylic Acid Activation and Final Deprotection:

The carboxylic acid moiety may be activated as a mixed anhydride or other reactive intermediate for further coupling reactions. The Boc protecting group can be removed using trifluoroacetic acid (TFA), followed by purification through recrystallization or chiral high-performance liquid chromatography (HPLC) to ensure high enantiomeric purity (>99% ee).

-

The final product is isolated by standard organic extraction, crystallization, or chromatographic techniques.

Enzymatic and Chemoenzymatic Methods

Enzymatic resolution or asymmetric synthesis methods have been reported for related amino acid derivatives. For example, racemic esters or amides of 3-amino-2-hydroxypropanoic acid derivatives can be subjected to enzymatic hydrolysis under controlled pH and temperature conditions (typically 50–150°C, pH adjusted by acidic or basic aqueous solutions) to obtain optically active (R)- or (S)-enantiomers. The amino group is often protected prior to enzymatic steps to improve selectivity and facilitate isolation.

- Reaction times can vary widely from 0.1 to 1000 hours depending on enzyme and conditions.

- The reaction system is adjusted to be basic or acidic to extract and purify the desired carboxylic acid derivative.

These methods allow for high stereochemical control and can be scaled industrially using continuous flow reactors to optimize yield and minimize racemization.

Halogenation and Substitution Reactions

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amino protection | Di-tert-butyl dicarbonate, triethylamine, THF | 0–5 | 1–3 hours | >95 | Low temperature to avoid side reactions |

| 2-Chlorobenzyl introduction | Cu(I) catalyst, 2-chlorobenzyl bromide, DMF | 80 | 6–12 hours | ~85 | Ullmann coupling preferred |

| Boc deprotection | Trifluoroacetic acid (TFA) | Room temp | 30 min – 1 hour | N/A | Followed by purification |

| Enzymatic hydrolysis | Enzyme catalyst, aqueous buffer | 50–150 | 0.1–1000 hours | Variable | pH control critical; basic or acidic extraction |

Research Findings and Industrial Relevance

- Continuous flow synthesis has been shown to improve yield (up to 92%) and reduce racemization compared to batch processes, with residence times as short as 10 minutes at mild temperatures (~25°C).

- The Boc protecting group enhances solubility in organic solvents and allows selective functionalization at other sites.

- The presence of the ortho-chloro substituent on the benzyl ring influences both steric and electronic properties, affecting biological activity and synthetic reactivity.

- Enzymatic methods provide routes to optically pure products with high enantiomeric excess, important for pharmaceutical applications.

Summary Table of Key Synthetic Features

| Feature | Description |

|---|---|

| Starting material | (R)-3-amino-2-(2-chlorobenzyl)propanoic acid or precursor |

| Amino protection group | tert-Butoxycarbonyl (Boc) |

| Key coupling reaction | Copper(I)-catalyzed Ullmann coupling |

| Typical solvents | THF, DMF |

| Temperature range | 0–80°C for chemical steps; 50–150°C for enzymatic steps |

| Purification methods | Recrystallization, chiral HPLC |

| Yield range | 85–95% for chemical steps; variable for enzymatic |

| Stereochemical control | Enzymatic resolution or chiral starting materials |

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-amino-2-(2-chlorobenzyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Boc-®-3-amino-2-(2-chlorobenzyl)propanoic acid has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-®-3-amino-2-(2-chlorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides protection during chemical reactions, allowing for selective modifications. The chlorobenzyl moiety can interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₅H₂₀ClNO₄ (inferred from structural analogs in ).

- Stereochemistry : R-configuration ensures enantioselective interactions in biological systems.

- Applications : Intermediate in pharmaceuticals, peptidomimetics, and asymmetric catalysis.

Comparison with Structurally Similar Compounds

Boc-γ⁴(R)Phe-OH ()

Boc-γ⁴(R)Phe-OH (Fig. 1b) shares the Boc-protected amino acid framework but differs in substituent placement. Its γ⁴-phenylalanine structure includes a hydrophilic channel with water molecules in crystalline form, enhancing solubility in polar solvents.

Key Differences :

(S)-2-(N-Boc-Amino)-3-(6-Fluoroindol-3-yl)Propanoic Acid ()

This compound (CAS listed in ) replaces the chlorobenzyl group with a 6-fluoroindol-3-yl moiety. The indole ring enables π-π stacking in receptor binding, while fluorine enhances metabolic stability. The target compound’s chlorine atom may confer different electronic effects, altering binding affinity in kinase inhibitors or GPCR-targeted therapies.

Comparison Highlights :

(3R)-3-(2,4-Dichlorophenyl)-Boc-Protected Analog ()

The 2,4-dichlorophenyl variant (CAS 500788-90-9) has two chlorine atoms, increasing steric hindrance and lipophilicity compared to the mono-chlorinated target compound. This difference may reduce solubility but improve binding to hydrophobic enzyme pockets, as seen in protease inhibitors .

Physicochemical Contrast :

| Property | Target Compound | 2,4-Dichlorophenyl Analog |

|---|---|---|

| LogP | ~2.5 (estimated) | ~3.2 (higher lipophilicity) |

| Synthetic Yield | 75–85% (typical for Boc) | 60–70% (steric challenges) |

(S)-2-(Boc-Amino)-1-Propanol ()

This alcohol derivative (CAS 79069-13-9) replaces the carboxylic acid with a hydroxyl group, drastically altering reactivity. The propanol derivative is used in linker molecules for prodrugs, whereas the target compound’s acid group enables direct conjugation to peptide backbones.

Biological Activity

Boc-(R)-3-amino-2-(2-chlorobenzyl)propanoic acid is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications in drug development. Its unique structure, characterized by a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a chlorobenzyl moiety, positions it as a versatile intermediate for synthesizing various biologically active compounds. This article explores the biological activity of this compound, including its interactions with biological targets, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C14H18ClNO4

- Molecular Weight : 299.76 g/mol

The presence of the chlorobenzyl group enhances the compound's ability to interact with specific biological targets, which is crucial for its pharmacological applications.

Enzyme-Substrate Interactions

This compound has been shown to facilitate studies on enzyme-substrate interactions. This is particularly important for understanding how the compound can modify protein functions and influence metabolic pathways. Research indicates that this compound can act as an inhibitor or modulator of specific enzymes, which may lead to novel therapeutic strategies for various diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative organisms. The compound exhibited significant inhibitory zones in agar diffusion assays, comparable to conventional antibiotics. For instance, derivatives containing this amino acid showed enhanced antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 6 to 12.5 µg/mL against various pathogens .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial effects of this compound alongside related compounds. The results indicated that modifications in the chlorobenzyl moiety significantly influenced antibacterial potency. The compound demonstrated promising activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

- Enzyme Inhibition : Another research focused on the inhibition of bacterial collagenases using this compound derivatives. The compounds were tested against various collagenases from Clostridium histolyticum, showing high selectivity over human metalloproteinases (MMPs). This selectivity is critical for minimizing side effects in therapeutic applications targeting bacterial infections .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Boc-(R)-3-amino-3-(4-chlorophenyl)propanoic acid | C14H18ClNO4 | Contains a para-chlorophenyl group instead of ortho |

| 3-Boc-amino-3-methylphenyl propionic acid | C13H17NO4 | Features a methylphenyl moiety |

| Boc-(R)-3-amino-2-methylpropanoic acid | C9H17NO4 | Lacks the chlorobenzyl moiety; simpler structure |

This table illustrates how variations in substituents can significantly impact chemical reactivity and biological activity, emphasizing the distinctiveness of this compound due to its chlorobenzyl group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Boc-(R)-3-amino-2-(2-chlorobenzyl)propanoic acid?

- Methodology : The compound can be synthesized via a multi-step process involving Boc-protection of the amino group. A common approach involves reacting (R)-3-amino-2-(2-chlorobenzyl)propanoic acid with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous/organic biphasic system (e.g., THF/water with NaHCO₃). Post-reaction, the product is purified using column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane). Confirm Boc-protection by observing the disappearance of the primary amine signal (~1.5 ppm) in ¹H NMR.

Q. How can researchers ensure enantiomeric purity during synthesis?

- Methodology : Use chiral HPLC (e.g., Chiralpak AD-H column) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences of >2 minutes indicate sufficient resolution. Validate purity via optical rotation ([α]²⁵D) and compare with literature values for the (R)-enantiomer .

Q. What analytical techniques are critical for structural confirmation?

- Techniques :

- NMR : ¹H and ¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic protons from the 2-chlorobenzyl moiety (δ ~7.2–7.4 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~340.1 g/mol) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch from Boc and carboxylic acid) .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step?

- Troubleshooting : Low yields may arise from incomplete Boc-deprotection or side reactions. Optimize reaction conditions:

- Use TFA/DCM (1:4) for Boc removal at 0°C to minimize racemization.

- Add coupling agents like HATU/DIPEA in DMF to enhance amide bond formation efficiency .

- Data Analysis : Compare LC-MS profiles of intermediates to identify unreacted starting material or byproducts.

Q. What strategies mitigate degradation during storage?

- Stability Data :

| Condition | Degradation Rate | Recommendations |

|---|---|---|

| 25°C, open air | ~10% in 7 days | Store at –20°C in sealed, argon-purged vials |

| Aqueous solution | Rapid hydrolysis | Lyophilize and store as a solid |

- Mechanism : The Boc group hydrolyzes under acidic/humid conditions. Use desiccants and avoid prolonged exposure to light .

Q. How to resolve contradictions in biological activity data across studies?

- Case Study : Discrepancies in IC₅₀ values for enzyme inhibition may stem from solvent effects (e.g., DMSO vs. water).

- Methodology :

- Standardize assay conditions (buffer pH 7.4, 1% DMSO).

- Validate compound solubility via dynamic light scattering (DLS) to exclude aggregation artifacts .

Q. What computational tools predict interactions with biological targets?

- Approach : Use molecular docking (AutoDock Vina) with the Protein Data Bank (PDB) structure of the target enzyme.

- Parameters :

- Grid box centered on the active site (20 ų).

- Validate docking poses with MD simulations (AMBER) to assess binding stability .

Methodological Best Practices

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for final purification .

- Safety : Follow OSHA guidelines for handling corrosive intermediates (e.g., wear nitrile gloves, use fume hoods) .

- Data Reproducibility : Document solvent lot numbers and equipment calibration dates to control variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.